molecular formula C17H14BF4NO3 B605153 Acoziborole CAS No. 1266084-51-8

Acoziborole

货号: B605153
CAS 编号: 1266084-51-8
分子量: 367.1 g/mol
InChI 键: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of acoziborole involves several steps, starting with the preparation of the benzoxaborole core. The synthetic route typically includes the following steps:

    Formation of the benzoxaborole core: This involves the reaction of a boronic acid with a suitable diol to form the benzoxaborole ring.

    Functionalization: The benzoxaborole core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring that the drug can be produced in large quantities to meet clinical demand .

化学反应分析

Acoziborole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Clinical Efficacy of Acoziborole

Recent clinical trials have established this compound as a highly effective treatment option for both early and late-stage HAT:

  • Phase II/III Trials : A multicenter, open-label study conducted in the Democratic Republic of the Congo and Guinea demonstrated an impressive 95% cure rate for late-stage patients after 18 months. All patients with early-stage disease also achieved treatment success .
  • Single-Dose Administration : Patients received a single oral dose of 960 mg, significantly reducing the complexity associated with traditional treatments that often require multiple doses over several days .

Safety Profile

The safety profile of this compound has been favorable:

  • Adverse Events : In trials, no significant drug-related safety signals were reported, indicating that this compound is well-tolerated among patients .
  • Long Half-Life : The compound has a long half-life of approximately 400 hours, allowing for sustained therapeutic effects from a single dose .

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics of this compound has revealed critical insights into its absorption and metabolism:

  • ADME Studies : Studies involving healthy subjects showed that this compound was well absorbed with slow biliary-fecal elimination and minimal urinary excretion. It was predominantly found as the most abundant circulating component in plasma .
  • Mass Balance Studies : Investigations into the mass balance of this compound demonstrated its extensive metabolism and distribution within the body, confirming its potential effectiveness in treating HAT .

Case Studies and Real-World Implications

The implications of introducing this compound into clinical practice are profound:

  • Public Health Impact : The introduction of an effective single-dose oral treatment could revolutionize HAT management, particularly in remote areas where healthcare access is limited. This could facilitate a "screen-and-treat" approach at community levels, potentially leading to the elimination of sleeping sickness .
  • Global Health Initiatives : Following regulatory approvals, Sanofi plans to donate this compound to the World Health Organization (WHO), enhancing global efforts to combat neglected tropical diseases .

生物活性

Acoziborole is an investigational drug developed for the treatment of human African trypanosomiasis (HAT), commonly known as sleeping sickness. It belongs to the benzoxaborole class of compounds and has shown promising results in clinical trials, particularly for its efficacy and safety profile. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical findings.

This compound targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , a nuclear mRNA processing endonuclease essential for the survival of Trypanosoma brucei, the causative agent of HAT. By inhibiting CPSF3, this compound disrupts the parasite's RNA processing, leading to its death. This mechanism is distinct from other treatments currently available, which often have more severe side effects or require complicated administration routes.

Key Findings on Mechanism

  • Transcriptomic Analysis : Studies have shown that this compound-resistant T. brucei cell lines exhibit significant changes in gene expression, indicating a shift towards a procyclic or stumpy-like transcriptome profile. This adaptation suggests that resistance may arise through metabolic alterations rather than direct mutations in the drug target itself .
  • Metabolic Effects : this compound treatment has been associated with perturbations in S-adenosyl-L-methionine metabolism, which further impacts the parasite's viability .

Clinical Efficacy

This compound has undergone extensive clinical testing to evaluate its efficacy in treating both early and late-stage HAT. Notably, a Phase II/III study conducted between 2016 and 2019 demonstrated remarkable results:

  • Study Design : The open-label study involved 208 patients across ten hospitals in the Democratic Republic of Congo (DRC) and Guinea. Participants received a single oral dose of 960 mg this compound.
  • Efficacy Results : The treatment success rate was 95% for late-stage gambiense HAT patients after 18 months, with all early-stage patients achieving treatment success at all follow-up points .
Study ParametersResults
Total Patients208
Late-stage Success Rate95%
Early-stage Success Rate100%
Follow-up Duration18 months
Safety ProfileNo significant drug-related safety signals reported

Safety Profile

This compound has been noted for its favorable safety profile compared to traditional treatments like melarsoprol and pentamidine. In trials, no significant adverse effects were reported, making it a potentially safer option for patients suffering from HAT.

Resistance Mechanisms

The emergence of drug resistance is a critical concern in treating infectious diseases. Research indicates that resistant strains of T. brucei exhibit transcriptomic changes that favor survival despite this compound exposure. These changes include downregulation of genes associated with mammalian infection stages and upregulation of those linked to insect stages . Understanding these mechanisms is vital for optimizing treatment strategies and prolonging the efficacy of this compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study from DRC : A patient with late-stage HAT showed complete recovery after receiving a single dose of this compound, with no relapse observed during the 18-month follow-up.
  • Comparative Study : Patients treated with this compound experienced fewer side effects compared to those receiving traditional treatments, underscoring its potential as a first-line therapy.

属性

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336035
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266084-51-8
Record name SCYX-7158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acoziborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOZIBOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).
Quantity
5.5 L
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two
Name
Quantity
865 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Quantity
3 L
Type
solvent
Reaction Step Eight

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。